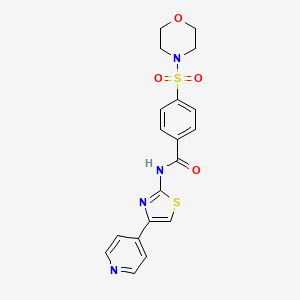
4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a detailed exploration of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a morpholinosulfonyl group, a pyridinyl group, and a thiazolyl group attached to a benzamide core. Its molecular formula is C19H18N4O4S2 with a molecular weight of approximately 430.5 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Synthesized through cyclization involving thiourea and halogenated ketones.
- Attachment of the Pyridinyl Group : Introduced via nucleophilic substitution with halogenated pyridines.
- Formation of the Benzamide Core : Achieved by reacting thiazole-pyridine intermediates with benzoyl chloride.
- Introduction of the Morpholinosulfonyl Group : Finalized through sulfonylation using morpholine and sulfonyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases involved in cell signaling pathways. It is believed to inhibit the activity of certain kinases that play crucial roles in tumor growth and proliferation. The inhibition of these enzymes can disrupt critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties across various cell lines, including:
- K562 (Chronic Myelogenous Leukemia)
- MCF-7 (Breast Adenocarcinoma)
- HeLa (Cervical Carcinoma)
- A549 (Lung Carcinoma)
In vitro studies indicate that this compound can effectively inhibit the proliferation of these cancer cells at concentrations ranging from 0.1 to 100 µM .
Kinase Inhibition Studies
The compound has been evaluated for its inhibitory effects on multiple receptor tyrosine kinases (RTKs), including:
| Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| HER-2 | Moderate |
| PDGFRa | Significant |
| IGF1R | Moderate |
These results suggest that the compound could serve as a potent inhibitor for several key kinases involved in cancer signaling pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on K562 Cells : This study reported moderate suppression of K562 cell growth, indicating potential use in targeting Bcr-Abl-positive leukemias.
- Comparison with Standard Treatments : When compared to established treatments like imatinib and nilotinib, this compound showed comparable or superior inhibitory effects against various cancer cell lines .
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)14-5-7-20-8-6-14)15-1-3-16(4-2-15)29(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWUESUOHVIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














